2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde
Overview
Description
2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde is an organic compound with the molecular formula C12H21NO2SSi and a molecular weight of 271.46 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde typically involves the reaction of thiazole derivatives with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine), nitro groups (NO2)
Major Products Formed
Oxidation: 2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carboxylic acid
Reduction: 2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-methanol
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The silyl ether group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
(Tert-butyldimethylsilyloxy)acetaldehyde: A related compound with similar silyl ether and aldehyde functionalities.
2-(Tert-butyldimethylsilyloxy)ethanol: Another silyl ether derivative used in organic synthesis.
Uniqueness
2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde is unique due to its combination of a thiazole ring and a silyl ether group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2SSi/c1-9(11-13-7-10(8-14)16-11)15-17(5,6)12(2,3)4/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSNFOKOPVUOMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C=O)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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